molecular formula C13H9FO B6360228 [1,1'-Biphenyl]-4-carbonyl fluoride CAS No. 2714-87-6

[1,1'-Biphenyl]-4-carbonyl fluoride

Cat. No. B6360228
CAS RN: 2714-87-6
M. Wt: 200.21 g/mol
InChI Key: LBBFCPWRSLIXNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biphenyl is a simple aromatic compound that consists of two benzene rings connected by a single bond . Fluoride is an inorganic, monatomic anion of fluorine, with the chemical formula F− . Carbonyl fluoride groups are often found in various organic compounds, contributing to their reactivity.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “[1,1’-Biphenyl]-4-carbonyl fluoride” would depend on its specific structure. Fluorides are known for their low global warming potentials and high dielectric strength .

Scientific Research Applications

  • Pharmaceutical Analysis :

    • A study by Jones, Heveran, and Senkowski (1971) details a method for determining carbon-bonded fluorine in various aromatic compounds, including those containing [1,1'-Biphenyl]-4-carbonyl fluoride, using sodium biphenyl reagent for fluorine liberation and a fluoride-specific ion electrode (Jones, Heveran, & Senkowski, 1971).
  • Organic Synthesis :

    • Fawcett, Tullock, and Coffman (1962) explored the use of carbonyl fluoride, a compound related to [1,1'-Biphenyl]-4-carbonyl fluoride, as an intermediate in the synthesis of organic fluorine compounds (Fawcett, Tullock, & Coffman, 1962).
    • Blessley et al. (2012) reported the palladium-catalyzed substitution and cross-coupling of benzylic fluorides, relevant to the study of biphenyl compounds like [1,1'-Biphenyl]-4-carbonyl fluoride (Blessley, Holden, Walker, Brown, & Gouverneur, 2012).
  • Catalysis and Bond Formation :

  • Fluorination Techniques :

  • Material Science :

    • Kawaguchi and Morikawa (2018) synthesized poly(ether ketone)s with biphenyl side groups, demonstrating the application of biphenyl derivatives in high-performance polymers (Kawaguchi & Morikawa, 2018).
  • Analytical Techniques :

    • The work of Venkateswarlu, Lacroix, and Kirsch (1993) on determining organic fluorine in blood serum using molecular absorption spectrometry is relevant to the analysis of compounds like [1,1'-Biphenyl]-4-carbonyl fluoride (Venkateswarlu, Lacroix, & Kirsch, 1993).
  • Environmental Chemistry :

    • Selesi and Meckenstock (2009) studied the anaerobic degradation of biphenyl, a process relevant to understanding the environmental fate of biphenyl derivatives (Selesi & Meckenstock, 2009).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, fluoride ions are known to have a major effect on demineralization and remineralization of dental hard tissue .

Safety and Hazards

Safety data sheets for related compounds like biphenyl indicate that they can cause skin and eye irritation and may cause respiratory irritation . Fluoride, while beneficial at low concentrations, can be toxic at higher concentrations .

properties

IUPAC Name

4-phenylbenzoyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBFCPWRSLIXNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293137
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,1'-Biphenyl]-4-carbonyl fluoride

CAS RN

2714-87-6
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2714-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-4-carbonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,1'-Biphenyl]-4-carbonyl fluoride
Reactant of Route 2
Reactant of Route 2
[1,1'-Biphenyl]-4-carbonyl fluoride
Reactant of Route 3
Reactant of Route 3
[1,1'-Biphenyl]-4-carbonyl fluoride
Reactant of Route 4
[1,1'-Biphenyl]-4-carbonyl fluoride
Reactant of Route 5
[1,1'-Biphenyl]-4-carbonyl fluoride
Reactant of Route 6
[1,1'-Biphenyl]-4-carbonyl fluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.